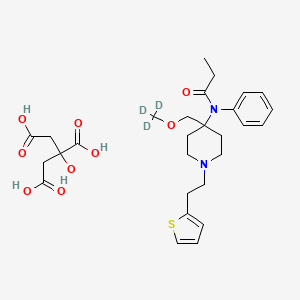

Sufentanil-d3 Citrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H38N2O9S |

|---|---|

Molecular Weight |

581.7 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;N-phenyl-N-[1-(2-thiophen-2-ylethyl)-4-(trideuteriomethoxymethyl)piperidin-4-yl]propanamide |

InChI |

InChI=1S/C22H30N2O2S.C6H8O7/c1-3-21(25)24(19-8-5-4-6-9-19)22(18-26-2)12-15-23(16-13-22)14-11-20-10-7-17-27-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-10,17H,3,11-16,18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i2D3; |

InChI Key |

OJCZPLDERGDQRJ-MUTAZJQDSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OCC1(CCN(CC1)CCC2=CC=CS2)N(C3=CC=CC=C3)C(=O)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)COC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

what is Sufentanil-d3 Citrate and its primary use in research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sufentanil-d3 Citrate, a critical tool in modern analytical research. The document details its chemical properties, primary applications, and the methodologies for its use, with a focus on its role as an internal standard in quantitative analysis.

Core Concepts: Understanding this compound

This compound is the citrate salt form of a deuterated analog of sufentanil.[1] Sufentanil is a potent synthetic opioid analgesic, approximately 5 to 10 times more potent than its parent compound, fentanyl.[2] The "d3" designation indicates that three hydrogen atoms in the sufentanil molecule have been replaced with deuterium atoms. This isotopic labeling makes this compound an ideal internal standard for bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

The primary use of this compound in research is to improve the accuracy and precision of quantitative analyses of sufentanil in biological matrices such as plasma, serum, and urine.[3][4] As an internal standard, it is added to samples at a known concentration before sample preparation and analysis. Because it is chemically almost identical to sufentanil, it behaves similarly during extraction, chromatography, and ionization. However, due to the mass difference imparted by the deuterium atoms, it can be distinguished from the non-labeled analyte by the mass spectrometer. This allows for the correction of variations in sample recovery and instrument response, leading to more reliable and reproducible results.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide-d3 Citrate |

| Molecular Formula | C28H35D3N2O9S |

| Molecular Weight | 581.69 g/mol |

| CAS Number | 1185143-91-2 |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, and water |

Primary Research Application: A Stable Isotope-Labeled Internal Standard

The most significant application of this compound is as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry as it provides the highest degree of accuracy and precision.

Experimental Workflow for Quantitative Analysis of Sufentanil

The following diagram illustrates a typical workflow for the quantification of sufentanil in a biological matrix using this compound as an internal standard.

References

An In-Depth Technical Guide to the Chemical Properties and Synthesis of Sufentanil-d3 Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Sufentanil-d3 Citrate, a deuterated analog of the potent synthetic opioid analgesic, sufentanil. This document is intended for use by professionals in the fields of pharmaceutical research, drug development, and analytical chemistry.

Chemical Properties

This compound is a stable, isotopically labeled version of sufentanil citrate, where three hydrogen atoms on the methoxymethyl group are replaced with deuterium. This labeling is crucial for its use as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision.

Quantitative Data Summary

| Property | Value | Source(s) |

| Chemical Name | N-phenyl-N-[1-(2-thiophen-2-ylethyl)-4-(trideuteriomethoxymethyl)piperidin-4-yl]propanamide citrate | N/A |

| Molecular Formula | C₂₈H₃₅D₃N₂O₉S | N/A |

| Molecular Weight | 581.69 g/mol | N/A |

| Exact Mass | 581.2486 Da | N/A |

| CAS Number | 1185143-91-2 | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 75-82 °C | N/A |

| Solubility | Soluble in Chloroform, Methanol | N/A |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the initial synthesis of a key precursor followed by a critical deuteromethylation step and final conversion to the citrate salt.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of (4-phenylamino)-1-(2-(thiophen-2-yl)ethyl)piperidin-4-yl)methanol

This precursor can be synthesized through various published routes, often starting from 4-piperidone derivatives. A common approach involves the reductive amination of N-(2-(thiophen-2-yl)ethyl)-4-piperidone with aniline, followed by the introduction of the hydroxymethyl group at the 4-position.

Step 2: Deuteromethylation to form Sufentanil-d3 Base

This is the critical step for isotopic labeling.

-

Reactants: (4-phenylamino)-1-(2-(thiophen-2-yl)ethyl)piperidin-4-yl)methanol, a strong base (e.g., sodium hydride), and a deuterated methylating agent (e.g., iodo(trideuterio)methane or trideuteriomethyl tosylate).

-

Procedure:

-

Dissolve the precursor alcohol in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran, THF).

-

Add a strong base portion-wise at a reduced temperature (e.g., 0 °C) to deprotonate the hydroxyl group, forming an alkoxide.

-

Slowly add the deuterated methylating agent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Quench the reaction carefully with water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Sufentanil-d3 free base.

-

Step 3: Purification of Sufentanil-d3 Base

The crude product is purified to remove unreacted starting materials and byproducts.

-

Method: Column chromatography on silica gel is a common method.

-

Eluent: A gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol can be employed.

-

Monitoring: Fractions are collected and analyzed by TLC or HPLC to identify and combine the pure product fractions.

-

Final Step: The solvent is removed under reduced pressure to yield the purified Sufentanil-d3 free base as an oil or solid.

Step 4: Formation of this compound

The purified free base is converted to its more stable and water-soluble citrate salt.

-

Reactants: Purified Sufentanil-d3 free base and citric acid.

-

Procedure:

-

Dissolve the purified Sufentanil-d3 base in a suitable solvent, such as isopropanol or acetone.

-

Prepare a solution of one molar equivalent of citric acid in the same solvent.

-

Add the citric acid solution dropwise to the solution of the free base with stirring.

-

The this compound salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture.

-

Collect the solid product by filtration.

-

Wash the solid with a small amount of cold solvent and dry under vacuum to yield the final this compound product.

-

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Analytical Workflow

Caption: Analytical workflow for this compound.

Experimental Protocols for Analysis

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is often employed.

-

Solvent A: Water with an additive like 0.1% formic acid or ammonium acetate.

-

Solvent B: Acetonitrile or methanol with the same additive.

-

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 220-230 nm.

-

Purpose: To determine the chemical purity of the final product by separating it from any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

¹H NMR: To confirm the overall structure of the molecule. The absence of a signal for the methoxy protons (around 3.3-3.4 ppm) and the presence of a characteristic multiplet for the piperidine and aromatic protons would be expected.

-

¹³C NMR: To confirm the carbon framework of the molecule.

-

²H NMR (Deuterium NMR): To directly observe the deuterium signal and confirm the position of isotopic labeling.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

Mass Spectrometry (MS) for Molecular Weight Verification and Isotopic Enrichment

-

Technique: Electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).

-

Mode: Positive ion mode.

-

Expected Ion: The protonated molecule [M+H]⁺ at an m/z corresponding to the calculated exact mass of Sufentanil-d3.

-

Purpose: To confirm the molecular weight and to determine the isotopic enrichment by comparing the peak intensities of the d3-labeled compound with any residual d0 (unlabeled) compound.

Mechanism of Action: Mu-Opioid Receptor Agonism

Sufentanil, and by extension its deuterated analog, exerts its potent analgesic effects primarily by acting as a selective agonist at the µ-opioid receptor (MOR) in the central nervous system.

Caption: Sufentanil's mechanism of action at the synapse.

Binding of sufentanil to the µ-opioid receptor leads to a cascade of intracellular events, including:

-

Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of ion channels:

-

Presynaptic: Inhibition of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters like glutamate and substance P.

-

Postsynaptic: Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron. This makes the neuron less likely to fire an action potential in response to a painful stimulus.

-

The net effect of these actions is a reduction in the transmission of nociceptive signals, resulting in potent analgesia.

The Gold Standard: A Technical Guide to Isotopic Labeling in Quantitative Drug Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of isotopic labeling in quantitative drug analysis. It provides a comprehensive overview of the methodologies, experimental protocols, and data interpretation techniques that establish this method as the gold standard for accuracy and reliability in drug development.

Introduction: The Imperative for Precision in Drug Quantification

In the landscape of pharmaceutical development, the precise quantification of a drug and its metabolites in biological matrices is paramount.[1][2] This process, central to pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies, underpins the safety and efficacy evaluation of new therapeutic agents.[1][2] Traditional analytical methods, however, often grapple with challenges such as matrix effects, ion suppression, and variable analyte recovery during sample preparation, which can compromise data accuracy.[1][3] Isotopic labeling, coupled with mass spectrometry, has emerged as a powerful solution to mitigate these issues, offering unparalleled specificity and sensitivity.[1][2]

This guide will delve into the theoretical and practical aspects of isotopic labeling, providing researchers with the foundational knowledge to design, execute, and interpret quantitative drug analysis studies with the highest degree of confidence.

Core Principles of Isotopic Labeling

Isotopic labeling is a technique where an atom in a drug molecule is replaced by its heavier, non-radioactive (stable) or radioactive isotope.[4][5] The most commonly used stable isotopes in drug development are Deuterium (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N).[4][6] Radioactive isotopes like Tritium (³H) and Carbon-14 (¹⁴C) are also employed, particularly in absorption, distribution, metabolism, and excretion (ADME) studies.[5][7]

The fundamental principle lies in the fact that isotopically labeled molecules are chemically identical to their unlabeled counterparts and thus exhibit the same physicochemical and biological behavior, including extraction recovery, chromatographic retention time, and ionization efficiency in a mass spectrometer.[3][4] However, they are readily distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer.[4][8] This mass difference forms the basis of the isotope dilution method for accurate quantification.

The Role of Stable Isotope Labeled Internal Standards (SIL-IS)

The cornerstone of quantitative analysis using isotopic labeling is the use of a Stable Isotope Labeled Internal Standard (SIL-IS).[6] An ideal SIL-IS is a version of the analyte where one or more atoms have been replaced with their stable isotopes. This standard is added at a known concentration to the biological samples at the earliest stage of the analytical workflow.[9]

Advantages of using a SIL-IS:

-

Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte due to co-eluting components from the biological matrix, are a significant source of error in LC-MS analysis.[6] Since the SIL-IS co-elutes with the analyte and has identical ionization properties, it experiences the same matrix effects, allowing for accurate correction.[6][9]

-

Compensation for Sample Preparation Variability: Any loss of analyte during the extraction, concentration, and reconstitution steps will be mirrored by a proportional loss of the SIL-IS.[10] By measuring the ratio of the analyte to the SIL-IS, these variations are normalized.[10]

-

Improved Accuracy and Precision: The use of a SIL-IS significantly enhances the accuracy and precision of the quantitative assay, leading to more reliable pharmacokinetic and toxicokinetic data.[6][10]

Experimental Workflow: A Step-by-Step Guide

The successful implementation of isotopic labeling in quantitative drug analysis follows a well-defined experimental workflow.

Experimental Protocol: Generic Sample Preparation for Plasma

This protocol provides a general methodology for the extraction of a small molecule drug from plasma using protein precipitation, a common and straightforward sample preparation technique.

-

Thaw Samples: Thaw plasma samples (calibration standards, quality controls, and unknown study samples) at room temperature.

-

Aliquot Samples: Vortex and aliquot 100 µL of each plasma sample into a 1.5 mL microcentrifuge tube.

-

Spike with Internal Standard: Add 10 µL of the SIL-IS working solution (at a known concentration) to each tube, except for the blank plasma.

-

Vortex: Vortex each tube for 10 seconds.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex: Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition.

-

Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

-

Analysis: Transfer the supernatant to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for quantitative drug analysis due to its high selectivity and sensitivity.[1]

Typical LC-MS/MS Parameters:

| Parameter | Typical Setting |

| Liquid Chromatography | |

| Column | C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

The MRM mode provides high selectivity by monitoring a specific precursor ion to product ion transition for both the analyte and the SIL-IS.[11]

Data Analysis and Quantification

The quantification of the drug in the unknown samples is achieved by constructing a calibration curve.

-

Calibration Standards: A series of calibration standards are prepared by spiking blank biological matrix with known concentrations of the analyte and a constant concentration of the SIL-IS.

-

Peak Area Ratio: The peak areas of the analyte and the SIL-IS are integrated from the chromatograms. The peak area ratio (Analyte Peak Area / SIL-IS Peak Area) is calculated for each calibration standard.

-

Calibration Curve: A calibration curve is generated by plotting the peak area ratio against the nominal concentration of the analyte for the calibration standards. A linear regression analysis with a weighting factor (e.g., 1/x or 1/x²) is typically applied.[10]

-

Quantification of Unknowns: The peak area ratios for the unknown samples are calculated and their concentrations are determined by interpolating from the calibration curve.

Data Presentation: Example Calibration Curve and QC Data

Table 1: Example Calibration Curve Data

| Nominal Concentration (ng/mL) | Analyte Peak Area | SIL-IS Peak Area | Peak Area Ratio | Calculated Concentration (ng/mL) | Accuracy (%) |

| 1 | 15,234 | 1,510,876 | 0.0101 | 1.05 | 105.0 |

| 5 | 78,987 | 1,523,456 | 0.0518 | 4.95 | 99.0 |

| 10 | 155,678 | 1,532,109 | 0.1016 | 10.2 | 102.0 |

| 50 | 798,456 | 1,515,987 | 0.5267 | 49.8 | 99.6 |

| 100 | 1,587,321 | 1,521,765 | 1.0431 | 101.2 | 101.2 |

| 500 | 7,954,321 | 1,518,987 | 5.2366 | 495.5 | 99.1 |

| 1000 | 15,987,654 | 1,520,123 | 10.5173 | 1005.0 | 100.5 |

Table 2: Example Quality Control (QC) Sample Data

| QC Level | Nominal Concentration (ng/mL) | N | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | 1 | 5 | 1.02 | 102.0 | 4.5 |

| Low QC | 3 | 5 | 2.95 | 98.3 | 3.8 |

| Mid QC | 80 | 5 | 81.5 | 101.9 | 2.5 |

| High QC | 800 | 5 | 790.2 | 98.8 | 3.1 |

Applications in Drug Development

Isotopic labeling is indispensable in various stages of drug development:

-

Pharmacokinetic (PK) Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of a drug.[1][5]

-

Bioavailability and Bioequivalence Studies: To compare different formulations of a drug or to compare a generic drug to a reference drug.

-

Drug-Drug Interaction Studies: To assess the effect of co-administered drugs on the metabolism of the investigational drug.

-

Metabolite Identification and Quantification: To identify and quantify the metabolites of a drug in biological fluids.[12]

-

Therapeutic Drug Monitoring (TDM): To optimize drug dosage for individual patients.

Conclusion

Isotopic labeling, particularly the use of stable isotope labeled internal standards in conjunction with LC-MS/MS, represents the pinnacle of quantitative drug analysis.[3][6] This methodology provides the accuracy, precision, and robustness required to make critical decisions throughout the drug development process. By minimizing the impact of matrix effects and sample preparation variability, it ensures the generation of high-quality data that can withstand regulatory scrutiny. As drug discovery and development continue to advance, the principles and techniques outlined in this guide will remain fundamental to the successful translation of new chemical entities into safe and effective medicines.

References

- 1. Isotopic labeling of metabolites in drug discovery applications [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. metsol.com [metsol.com]

- 5. musechem.com [musechem.com]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 8. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. youtube.com [youtube.com]

- 11. americanlaboratory.com [americanlaboratory.com]

- 12. fiveable.me [fiveable.me]

The Gold Standard: A Technical Guide to Sufentanil-d3 Citrate in Forensic Toxicology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Sufentanil-d3 Citrate as an internal standard in the quantitative analysis of sufentanil for forensic toxicology. Sufentanil, a potent synthetic opioid, poses a significant challenge to forensic laboratories due to its high potency and low concentration in biological specimens. The use of a stable isotope-labeled internal standard like this compound is paramount for achieving accurate and reliable quantification, mitigating matrix effects, and ensuring the defensibility of analytical results. This guide provides a comprehensive overview of analytical methodologies, quantitative data from validated studies, and a detailed look at the underlying pharmacology and toxicological workflow.

Quantitative Data Summary

The use of this compound as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods allows for precise and accurate quantification of sufentanil in various biological matrices. The following tables summarize key validation parameters from published forensic toxicology studies.

Table 1: Quantitative Method Parameters for Sufentanil Analysis in Whole Blood

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.017–0.056 ng/mL | [1] |

| Limit of Quantification (LOQ) | 0.05 - 1 ng/mL | [2] |

| Linearity Range | 0.05 - 500 ng/mL | |

| Intra-day Precision (%RSD) | < 19.7% | [2] |

| Inter-day Precision (%RSD) | < 19.7% | [2] |

| Extraction Recovery | > 57.7% | [2] |

Table 2: Quantitative Method Parameters for Sufentanil Analysis in Urine

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.5 ng/mL | |

| Limit of Quantification (LOQ) | 1 ng/mL | |

| Linearity Range | 1 - 500 ng/mL | [2] |

| Intra-day Precision (%RSD) | < 15% | |

| Inter-day Precision (%RSD) | < 15% | |

| Extraction Recovery | Information not available |

Table 3: Quantitative Method Parameters for Sufentanil Analysis in Hair

| Parameter | Value | Reference |

| Limit of Detection (LOD) | Information not available | |

| Limit of Quantification (LOQ) | Information not available | |

| Linearity Range | Information not available | |

| Intra-day Precision (%RSD) | Modest deviation observed | |

| Inter-day Precision (%RSD) | Modest deviation observed | |

| Extraction Recovery | Information not available |

Experimental Protocols

The following sections detail typical experimental protocols for the analysis of sufentanil in forensic samples using this compound as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE) for Blood and Urine

Solid-phase extraction is a common technique for the cleanup and concentration of sufentanil from complex biological matrices.

-

Sample Pre-treatment: To 1 mL of whole blood or urine, add 10 µL of a 100 ng/mL this compound internal standard solution. Vortex to mix.

-

Conditioning: Condition a mixed-mode solid-phase extraction cartridge with 2 mL of methanol followed by 2 mL of deionized water and finally 2 mL of 100 mM phosphate buffer (pH 6.0).

-

Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

-

Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 1 M acetic acid, and then 2 mL of methanol. Dry the cartridge thoroughly under vacuum for 5-10 minutes.

-

Elution: Elute the analyte and internal standard with 2 mL of a freshly prepared solution of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient starts at 5-10% B, ramps up to 90-95% B over several minutes, holds for a short period, and then returns to initial conditions for re-equilibration.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Sufentanil: Precursor ion (Q1) m/z 387.2 → Product ion (Q3) m/z 238.1

-

Sufentanil-d3: Precursor ion (Q1) m/z 390.2 → Product ion (Q3) m/z 241.1

-

Visualizations

Sufentanil Signaling Pathway

Sufentanil exerts its potent analgesic effects primarily through the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of sufentanil to the MOR initiates a cascade of intracellular signaling events.

Caption: Sufentanil's mechanism of action via the µ-opioid receptor.

Forensic Toxicology Workflow for Sufentanil Analysis

The detection and quantification of sufentanil in forensic cases follow a rigorous and systematic workflow to ensure accurate and legally defensible results.

Caption: A typical workflow for forensic analysis of sufentanil.

References

The Role of Sufentanil-d3 Citrate in Bioanalytical Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Sufentanil-d3 Citrate as an internal standard in the bioanalytical quantification of sufentanil. The information compiled herein is intended to support researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods.

Introduction to Sufentanil and the Need for a Robust Internal Standard

Sufentanil is a potent synthetic opioid analgesic used primarily in clinical settings for anesthesia and analgesia. Its high potency necessitates precise and accurate quantification in biological matrices to ensure patient safety and for pharmacokinetic and toxicokinetic studies. In bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision. A deuterated internal standard, such as this compound, is chemically identical to the analyte but has a different mass. This allows it to co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer, effectively compensating for variations in sample preparation and instrument response.

Physicochemical Properties

A summary of the key physicochemical properties of Sufentanil Citrate is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₂H₃₀N₂O₂S · C₆H₈O₇ |

| Molecular Weight | 578.68 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

Note: The properties of this compound are virtually identical to the non-deuterated form, with a slight increase in molecular weight due to the deuterium atoms.

Bioanalytical Method: Quantification of Sufentanil in Human Plasma using a Deuterated Internal Standard

The following sections detail a validated ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of sufentanil in human plasma, utilizing a deuterated internal standard (Sufentanil-d5, a close analogue to Sufentanil-d3).[1]

Experimental Protocol

Sample Preparation (Protein Precipitation) [1]

-

To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the deuterated internal standard (e.g., Sufentanil-d5).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the sample at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.

Chromatographic Conditions [1]

| Parameter | Condition |

| Column | Acquity UPLC HSS T3 column (50 × 2.1 mm, 1.8 μm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Elution | Detailed gradient profile should be optimized for specific instrumentation. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Total Run Time | 5 minutes |

Mass Spectrometry Conditions (Multiple Reaction Monitoring - MRM)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Sufentanil | 387.2 | 238.1 |

| Sufentanil-d5 | 392.2 | 238.0 |

Note: The precursor ion for Sufentanil-d3 would be approximately 390.2 m/z. The product ions are based on typical fragmentation patterns.[2] It is essential to optimize these transitions on the specific mass spectrometer being used.

Method Performance Characteristics[1]

The following table summarizes the performance of the described UPLC-MS/MS method.

| Parameter | Result |

| Linearity Range | 0.025 - 30 ng/mL (r² > 0.999) |

| Lower Limit of Quantification (LLOQ) | 0.025 ng/mL |

| Intra-day Accuracy | 97.66% - 108.8% |

| Inter-day Accuracy | 101.25% - 103.17% |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

Visualizing the Bioanalytical Workflow and Signaling Pathway

Bioanalytical Workflow for Sufentanil Quantification

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of sufentanil in a biological matrix using a deuterated internal standard.

Sufentanil Signaling Pathway

Sufentanil exerts its analgesic effects primarily through the activation of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The diagram below outlines the principal signaling cascade initiated by sufentanil binding.

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a highly specific, sensitive, and reliable method for the quantification of sufentanil in biological matrices. The detailed protocol and performance characteristics presented in this guide offer a solid foundation for the development and validation of bioanalytical assays in a research or drug development setting. The visualization of both the analytical workflow and the pharmacological signaling pathway further aids in the comprehensive understanding of this compound's role in bioanalysis and the mechanism of action of sufentanil.

References

Sourcing and Procurement of High-Purity Sufentanil-d3 Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sourcing, procurement, and analysis of high-purity Sufentanil-d3 Citrate. It is intended to serve as a resource for researchers, scientists, and drug development professionals who utilize this isotopically labeled compound as an internal standard in analytical methodologies. This document outlines the key quality attributes, synthesis and purification strategies, analytical control methods, and the underlying pharmacology of sufentanil.

Introduction to this compound

Sufentanil is a potent synthetic opioid analgesic, estimated to be 5 to 10 times more potent than its analogue, fentanyl. This compound is the deuterated form of Sufentanil Citrate, where three hydrogen atoms on the methoxymethyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of sufentanil in biological matrices and pharmaceutical formulations by mass spectrometry-based methods. The co-elution of the analyte and the stable isotope-labeled standard, with their distinct mass-to-charge ratios, allows for accurate and precise quantification, correcting for variations in sample preparation and instrument response.

Sourcing and Procurement of High-Purity this compound

High-purity this compound is available from specialized chemical suppliers and manufacturers of pharmaceutical reference standards. When sourcing this material, it is crucial to obtain a comprehensive Certificate of Analysis (CoA) to ensure its identity, purity, and isotopic enrichment.

Table 1: Key Suppliers of this compound

| Supplier | Product Name | CAS Number | Additional Information |

| LGC Standards | This compound | 1185143-91-2 | Available in various pack sizes. A controlled substance requiring appropriate documentation.[] |

| Cerilliant (a part of MilliporeSigma) | This compound solution | Not explicitly found | Often supplied as a certified solution standard in methanol for analytical use. |

| Toronto Research Chemicals (TRC) | This compound | 1185143-91-2 | Provides stable isotope-labeled compounds for research purposes. |

Table 2: Critical Quality Attributes for High-Purity this compound

| Parameter | Specification | Analytical Method |

| Identity | Conforms to the structure of this compound | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |

| Chemical Purity | ≥98% | HPLC, LC-MS/MS |

| Isotopic Purity | ≥99% atom % Deuterium | Mass Spectrometry |

| Isotopic Enrichment | Report distribution of d0 to d3 species | Mass Spectrometry |

| Residual Solvents | Meets USP <467> or ICH Q3C limits | Headspace GC-MS |

| Water Content | Report value | Karl Fischer Titration |

| Assay (as Citrate salt) | 98.0% - 102.0% | HPLC, Titration |

Synthesis and Purification of this compound

The synthesis of this compound involves a multi-step process, with the key step being the introduction of the trideuteriomethyl group. While specific proprietary synthesis routes are not always publicly disclosed, a general pathway can be inferred from the literature on fentanyl analogues and deuterated drug synthesis.

A plausible synthetic approach involves the N-alkylation of a suitable precursor with a trideuteriomethylating agent. For instance, a demethylated sufentanil precursor could be reacted with trideuteriomethyl iodide (CD₃I) to introduce the labeled methoxy group.

General Synthetic Workflow:

Purification of the final product is critical to achieving the high purity required for a reference standard. Preparative High-Performance Liquid Chromatography (HPLC) is a common method for the final purification of fentanyl analogues.

Table 3: Typical Parameters for Preparative HPLC Purification

| Parameter | Value |

| Column | Reversed-phase C18, e.g., 250 x 21.2 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Optimized to separate impurities |

| Flow Rate | 15-25 mL/min |

| Detection | UV at 230 nm |

| Fraction Collection | Based on peak elution |

Experimental Protocols for Quality Control

Identity Confirmation by Mass Spectrometry

Objective: To confirm the molecular weight of this compound.

Methodology:

-

Sample Preparation: Prepare a 1 µg/mL solution of this compound in methanol.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

MS Parameters:

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Mass Range: m/z 100-1000

-

-

Data Analysis: Observe the protonated molecular ion [M+H]⁺ and confirm that the measured mass is within 5 ppm of the theoretical mass of Sufentanil-d3.

Purity Determination by HPLC

Objective: To determine the chemical purity of this compound.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.

-

Instrumentation: A standard HPLC system with a UV detector.

-

HPLC Parameters:

-

Column: C18, 4.6 x 150 mm, 3.5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% B to 95% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 230 nm

-

Injection Volume: 10 µL

-

-

Data Analysis: Calculate the area percent of the main peak relative to the total peak area.

Experimental Workflow for Purity Analysis:

Isotopic Purity and Enrichment by LC-MS/MS

Objective: To determine the isotopic purity and enrichment of the deuterium label.

Methodology:

-

Sample Preparation: Prepare a 100 ng/mL solution of this compound in 50:50 methanol:water.

-

Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.

-

LC-MS/MS Parameters:

-

LC conditions: Similar to the purity method, but with a faster gradient.

-

MS/MS transitions:

-

Sufentanil-d3: Precursor ion (m/z) -> Product ion (m/z)

-

Sufentanil (d0): Precursor ion (m/z) -> Product ion (m/z)

-

-

-

Data Analysis:

-

Monitor the signal for the unlabeled (d0) sufentanil in the this compound sample. The isotopic purity is calculated based on the relative response of the d0 to the d3 species.

-

Analyze the full scan mass spectrum to determine the distribution of d0, d1, d2, and d3 species to confirm isotopic enrichment.

-

Sufentanil Signaling Pathway

Sufentanil exerts its pharmacological effects primarily through its agonistic activity at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[2] The binding of sufentanil to the MOR initiates a cascade of intracellular events.

Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of inhibitory G-proteins (Gi/o). The activated G-protein dissociates into its Gαi/o and Gβγ subunits.

-

The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2]

-

The Gβγ subunit modulates ion channel activity by:

-

Activating G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane. This reduces neuronal excitability.[2]

-

Inhibiting N-type voltage-gated calcium channels, which reduces neurotransmitter release from presynaptic terminals.[2]

-

These signaling events collectively lead to a reduction in neuronal activity and the analgesic and sedative effects of sufentanil.

Sufentanil µ-Opioid Receptor Signaling Pathway:

Conclusion

The procurement of high-purity this compound is a critical first step for any research or development activity requiring its use as an internal standard. A thorough evaluation of the supplier's Certificate of Analysis against stringent quality specifications is paramount. Understanding the synthetic and purification processes provides insight into potential impurities. The implementation of robust analytical methods for identity, purity, and isotopic enrichment ensures the reliability of quantitative data generated using this essential analytical tool. Furthermore, a foundational knowledge of sufentanil's mechanism of action through the µ-opioid receptor signaling pathway provides context for its pharmacological effects.

References

An In-depth Technical Guide to the Application of Sufentanil-d3 Citrate in Mass Spectrometry-Based Quantitative Analysis

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide details the use of Sufentanil-d3 Citrate as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of sufentanil in complex biological matrices using mass spectrometry. While the primary application lies in pharmacokinetics and therapeutic drug monitoring, the principles and methodologies are directly relevant to targeted proteomics and the broader field of quantitative mass spectrometry.

Introduction: The Role of Stable Isotope-Labeled Internal Standards in Quantitative Mass Spectrometry

In the realm of mass spectrometry, achieving accurate and reproducible quantification of analytes within complex biological samples is a significant challenge. Variations in sample preparation, instrument response, and matrix effects can all introduce variability. To counteract these factors, a stable isotope-labeled internal standard (SIL-IS) is often employed. This compound is a deuterated analog of the potent opioid analgesic, sufentanil.[1] Its chemical structure is identical to sufentanil, except for the substitution of three hydrogen atoms with deuterium. This subtle mass shift allows a mass spectrometer to distinguish between the analyte (sufentanil) and the internal standard (this compound).

The underlying principle is that the SIL-IS, being chemically almost identical to the analyte, will behave similarly during sample extraction, chromatography, and ionization.[2] By adding a known amount of the SIL-IS to each sample at the beginning of the workflow, any sample loss or variation in instrument response will affect both the analyte and the standard proportionally. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, leading to more accurate and precise results. While this technique is fundamental in small molecule analysis, it is conceptually identical to the use of stable isotope-labeled peptides in targeted proteomics for protein quantification.

Core Concepts in Quantitative Analysis using Deuterated Standards

The use of deuterated compounds like this compound is a common and cost-effective method for generating internal standards. However, researchers must be aware of several key concepts:

-

Isotopic Effect: The substitution of hydrogen with the heavier deuterium isotope can sometimes lead to slight differences in physicochemical properties. This can manifest as a small shift in chromatographic retention time, with the deuterated compound often eluting slightly earlier than the non-deuterated analyte.[3] This effect must be accounted for during method development to ensure accurate integration of both peaks.

-

Deuterium Stability: It is crucial that the deuterium labels are in stable positions on the molecule and do not undergo back-exchange with hydrogen atoms from the solvent or sample matrix. Loss of the deuterium label would lead to an overestimation of the analyte concentration.

-

Purity and Cross-Contamination: The deuterated standard should be of high purity and free from contamination with the non-labeled analyte. The presence of unlabeled sufentanil in the this compound standard would lead to inaccurate quantification.[4]

Sufentanil is often formulated as a citrate salt to improve its solubility in aqueous solutions. In a separate context within proteomics, citrate has been shown to be a beneficial additive to the mobile phase for the analysis of phosphopeptides.[5][6][7][8][9] It acts as a chelating agent, binding to metal ions in the LC system that can otherwise cause phosphopeptides to adsorb to the column, leading to poor peak shape and signal intensity.[5][7][9]

Logical Workflow for Quantitative Analysis using a Stable Isotope-Labeled Internal Standard

Caption: Logical workflow for quantification using a stable isotope-labeled internal standard.

Experimental Protocols for Targeted Quantification

The following is a generalized protocol for the quantification of sufentanil in human plasma using this compound as an internal standard. This protocol is a composite based on established methods for sufentanil analysis.

-

Sufentanil Citrate reference standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid

-

Ammonium acetate

-

Ultrapure water

-

Human plasma (blank)

-

Stock Solutions: Prepare 1 mg/mL stock solutions of sufentanil and this compound in methanol.

-

Working Solutions: Serially dilute the sufentanil stock solution to prepare working solutions for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 100 ng/mL) for spiking into samples.

-

Pipette 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Experimental Workflow for Sample Preparation and Analysis

Caption: General experimental workflow for plasma sample preparation and LC-MS/MS analysis.

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both sufentanil and this compound would be monitored. For example:

-

Sufentanil: Q1 (Precursor Ion) -> Q3 (Product Ion)

-

Sufentanil-d3: Q1 (Precursor Ion + 3 Da) -> Q3 (Product Ion)

-

-

Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for maximum signal intensity.

-

Data Presentation and Interpretation

Quantitative data from the analysis should be structured to demonstrate the method's performance.

| Nominal Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |

| 0.1 | 1,520 | 150,100 | 0.0101 | 0.10 | 100.0 |

| 0.5 | 7,650 | 151,500 | 0.0505 | 0.51 | 102.0 |

| 2.5 | 38,100 | 150,800 | 0.2526 | 2.48 | 99.2 |

| 10 | 153,200 | 151,100 | 1.0139 | 10.11 | 101.1 |

| 25 | 379,500 | 150,300 | 2.5249 | 24.95 | 99.8 |

| 50 | 758,000 | 149,900 | 5.0567 | 50.12 | 100.2 |

| QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=6) Mean ± SD (ng/mL) | Intra-Assay CV (%) | Inter-Assay (n=18) Mean ± SD (ng/mL) | Inter-Assay CV (%) |

| Low | 0.3 | 0.31 ± 0.02 | 6.5 | 0.32 ± 0.03 | 9.4 |

| Medium | 20 | 19.8 ± 0.9 | 4.5 | 20.3 ± 1.2 | 5.9 |

| High | 40 | 40.5 ± 1.5 | 3.7 | 39.7 ± 1.8 | 4.5 |

Visualization of the Isotopic Effect on Chromatography

Caption: Conceptual illustration of the chromatographic isotopic effect.

Conclusion

This compound serves as a critical tool for the accurate and precise quantification of sufentanil in biological matrices. Its use as a stable isotope-labeled internal standard allows researchers to correct for experimental variability, a principle that is a cornerstone of modern quantitative mass spectrometry. While its direct application is in areas such as clinical toxicology and pharmacokinetic studies, the methodologies and concepts are fundamentally aligned with those used in targeted proteomics. Understanding the principles of SIL-IS, potential challenges like isotopic effects, and proper experimental design are essential for any researcher performing quantitative analysis by mass spectrometry.

References

- 1. This compound (1mg/ml in Acetonitrile) [lgcstandards.com]

- 2. scispace.com [scispace.com]

- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tau.ac.il [tau.ac.il]

- 6. Citrate boosts the performance of phosphopeptide analysis by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Navigating Drug Metabolism: An In-depth Technical Guide to Exploratory Studies Using Sufentanil-d3 Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for conducting exploratory drug metabolism studies, specifically focusing on the use of Sufentanil-d3 Citrate. This deuterated analog of the potent opioid analgesic, sufentanil, serves as a valuable tool in understanding the metabolic fate of this class of compounds. By leveraging the kinetic isotope effect, researchers can gain insights into metabolic stability, identify key metabolic pathways, and elucidate the role of specific enzymes, such as Cytochrome P450 3A4 (CYP3A4), in the biotransformation of sufentanil.

The Role of Deuteration in Drug Metabolism Research

The substitution of hydrogen with its stable isotope, deuterium, at specific molecular positions can significantly influence the rate of metabolic reactions.[1][2][3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower bond cleavage by metabolic enzymes.[1] This phenomenon, known as the kinetic isotope effect (KIE), can result in a decreased rate of metabolism for the deuterated compound compared to its non-deuterated counterpart.[1][2] Consequently, deuterated compounds like this compound can exhibit altered pharmacokinetic profiles, including a longer half-life and modified metabolite formation.[4] The use of stable isotope-labeled compounds is a powerful technique in drug metabolism studies, aiding in the elucidation of metabolic pathways and the quantification of metabolites using mass spectrometry.[5][6]

Sufentanil Metabolism: A Brief Overview

Sufentanil is primarily metabolized in the liver and small intestine, with the main routes of biotransformation being oxidative N- and O-dealkylation.[7] The major enzyme responsible for the N-dealkylation of sufentanil is CYP3A4.[8][9] This metabolic process leads to the formation of several inactive metabolites.[7]

Experimental Design for a Comparative in vitro Metabolism Study

This section outlines a detailed experimental protocol for a comparative study of the metabolism of Sufentanil Citrate and this compound using human liver microsomes.

Objective

To compare the metabolic stability and metabolite profile of Sufentanil Citrate and this compound in human liver microsomes.

Experimental Workflow

Materials and Reagents

-

Sufentanil Citrate

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium Chloride (MgCl₂)

-

Acetonitrile (ACN)

-

Internal Standard (e.g., a structurally related but chromatographically distinct compound)

-

Ultrapure Water

Experimental Protocol: Metabolic Stability Assay

-

Preparation of Incubation Mixtures:

-

On ice, prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer, MgCl₂, and pooled human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).

-

Prepare separate sets of tubes for Sufentanil Citrate and this compound.

-

Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.

-

-

Initiation of Reaction:

-

Pre-warm the incubation mixtures at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Simultaneously, add Sufentanil Citrate or this compound to the respective tubes to achieve the desired final concentration (e.g., 1 µM).

-

-

Time Course Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot from each incubation mixture.

-

-

Reaction Quenching:

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) and the internal standard. This step precipitates the proteins and halts enzymatic activity.

-

-

Sample Processing:

-

Vortex the quenched samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new set of tubes or a 96-well plate for analysis.

-

LC-MS/MS Analysis

The quantification of the parent compounds (Sufentanil and Sufentanil-d3) and their metabolites is performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | A suitable gradient to separate the analytes (e.g., 5-95% B over 5-10 minutes) |

| Flow Rate | 0.3-0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5-10 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Specific precursor-to-product ion transitions for each analyte and the internal standard need to be optimized. |

Data Presentation and Interpretation

The data obtained from the LC-MS/MS analysis is used to determine the metabolic stability and kinetic parameters for both Sufentanil Citrate and this compound.

Metabolic Stability Data

The percentage of the parent compound remaining at each time point is calculated.

| Time (min) | % Sufentanil Remaining | % Sufentanil-d3 Remaining (Hypothetical) |

| 0 | 100 | 100 |

| 5 | 85 | 92 |

| 15 | 60 | 78 |

| 30 | 35 | 60 |

| 45 | 15 | 45 |

| 60 | 5 | 30 |

Metabolic Kinetic Parameters

The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance of the parent compound over time.

| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Sufentanil Citrate | 20.5 | 33.8 |

| This compound (Hypothetical) | 45.1 | 15.4 |

Note: The data for this compound is hypothetical and serves as an illustrative example of the expected outcome due to the kinetic isotope effect.

Sufentanil Metabolic Pathway

The primary metabolic pathways of sufentanil involve N-dealkylation and O-demethylation, catalyzed predominantly by CYP3A4.

Conclusion

The use of this compound in exploratory drug metabolism studies provides a powerful approach to investigate the biotransformation of this potent opioid. By comparing its metabolic profile to that of the non-deuterated parent compound, researchers can quantify the impact of deuterium substitution on metabolic stability and gain a deeper understanding of the enzymatic processes involved. The detailed experimental protocols and data interpretation frameworks presented in this guide offer a solid foundation for designing and executing such studies, ultimately contributing to a more comprehensive understanding of drug metabolism and aiding in the development of safer and more effective therapeutics.

References

- 1. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues and Metabolites in Whole Blood at Sub ng mL–1 Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. agilent.com [agilent.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

The Bedrock of Precision: A Technical Guide to Deuterated Internal Standards in LC-MS

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), the pursuit of accuracy and precision is paramount. This technical guide delves into the fundamental principles, practical applications, and critical considerations for the use of deuterated internal standards, a cornerstone technique in modern bioanalysis and drug development. By providing a chemically identical yet mass-differentiated counterpart to the analyte of interest, deuterated internal standards offer an elegant solution to the inherent variabilities of the analytical process, most notably the unpredictable nature of matrix effects.

Core Principles: The Power of Isotope Dilution

The use of a deuterated internal standard is a form of isotope dilution mass spectrometry (IDMS), a powerful analytical technique for quantitative analysis.[1] The core principle lies in the addition of a known quantity of a stable isotope-labeled version of the analyte (the deuterated internal standard) to the sample at the earliest stage of the sample preparation process.[2] This "spike" creates a fixed ratio of the naturally occurring analyte to its heavier isotopic counterpart.

Because the deuterated internal standard is chemically and physically almost identical to the analyte, it experiences the same processing variations throughout the entire analytical workflow.[3] This includes extraction efficiency, potential degradation, and, most importantly, ionization efficiency in the mass spectrometer's source.[4] Any factor that suppresses or enhances the ionization of the analyte will have a proportional effect on the deuterated internal standard.[5]

The mass spectrometer, capable of distinguishing between the different masses of the analyte and the internal standard, measures the response ratio of the two species. This ratio is then used to calculate the concentration of the native analyte in the original sample, effectively normalizing for any variations encountered during the analysis.[6]

Advantages of Using a Deuterated Internal Standard:

-

Compensation for Matrix Effects: This is the primary advantage. Co-eluting endogenous or exogenous compounds in the sample matrix can significantly suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[7] A co-eluting deuterated internal standard experiences the same matrix effects, allowing for accurate correction.[8]

-

Correction for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are accounted for, as both the analyte and the internal standard are affected similarly.

-

Improved Precision and Accuracy: By mitigating the aforementioned sources of error, the use of a deuterated internal standard significantly enhances the reliability and reproducibility of quantitative results.[9]

The Critical Challenge: The Deuterium Isotope Effect and Co-elution

While powerful, the use of deuterated internal standards is not without its challenges. The most significant of these is the "deuterium isotope effect." The replacement of hydrogen with the heavier deuterium isotope can lead to subtle changes in the physicochemical properties of the molecule, including its lipophilicity.[7] This can result in a slight chromatographic shift, causing the deuterated internal standard to elute at a slightly different retention time than the native analyte.[2]

This chromatographic separation, even if minor, can be detrimental. If the analyte and its deuterated internal standard do not perfectly co-elute, they may be subjected to different matrix effects, as the composition of co-eluting matrix components can change rapidly over the chromatographic peak.[7] This differential ion suppression negates the primary benefit of using a stable isotope-labeled internal standard and can lead to inaccurate and imprecise results.[10] Therefore, ensuring complete co-elution of the analyte and the internal standard is a critical aspect of method development.[7]

Experimental Protocol: Quantification of Testosterone in Bovine Serum using a Deuterated Internal Standard

This section provides a detailed methodology for the quantification of testosterone in bovine serum, adapted from established protocols.[1][3][11][12]

Materials and Reagents

-

Analytes and Internal Standard: Testosterone standard, Testosterone-d2 (or other suitable deuterated testosterone) internal standard.

-

Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade), Ethyl Acetate (HPLC grade), Hexane (HPLC grade).

-

Reagents: Formic acid.

-

Sample Matrix: Blank bovine serum.

Standard and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of testosterone and testosterone-d2 in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of testosterone by serial dilution of the primary stock solution with a methanol/water mixture.

-

Internal Standard Spiking Solution: Prepare a working solution of testosterone-d2 at a fixed concentration in the appropriate solvent for spiking into samples.

Sample Preparation (Liquid-Liquid Extraction)

-

Sample Aliquoting: To 1.0 mL of bovine serum sample, calibrator, or quality control sample in a glass tube, add a precise volume of the testosterone-d2 internal standard spiking solution.

-

Equilibration: Vortex the samples briefly to ensure thorough mixing and allow to equilibrate.

-

Extraction: Add 5.0 mL of a hexane:ethyl acetate (90:10, v/v) mixture.

-

Mixing: Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 150 µL of the mobile phase (e.g., 70:30 v/v methanol/water with 0.1% formic acid).

-

Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to achieve separation of testosterone from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Testosterone: e.g., m/z 289.2 → 97.1

-

Testosterone-d2: e.g., m/z 291.2 → 97.1 (Note: Specific MRM transitions should be optimized for the instrument used.)

-

Data Analysis

-

Peak Integration: Integrate the peak areas of the analyte (testosterone) and the internal standard (testosterone-d2) for each sample, calibrator, and quality control.

-

Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Calibration Curve Construction: Plot the response ratio of the calibrators against their known concentrations. Perform a linear regression to generate a calibration curve.

-

Quantification of Unknowns: Determine the concentration of testosterone in the unknown samples by interpolating their response ratios onto the calibration curve.

Quantitative Data Presentation

The following tables summarize key quantitative data from studies utilizing deuterated internal standards, illustrating their performance and the importance of proper selection.

Table 1: Method Validation Data for the Quantification of Immunosuppressants using Deuterated Internal Standards [8]

| Analyte | Linearity Range (ng/mL) | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) | Recovery (%) |

| Cyclosporine A | 2 - 1250 | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 | 76.6 - 84 |

| Tacrolimus | 0.5 - 42.2 | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 | 76.6 - 84 |

| Sirolimus | 0.6 - 49.2 | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 | 76.6 - 84 |

| Everolimus | 0.5 - 40.8 | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 | 76.6 - 84 |

| Mycophenolic Acid | 0.01 - 7.5 (µg/mL) | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 | 76.6 - 84 |

Table 2: Comparison of Different Stable Isotope-Labeled Internal Standards for Testosterone Measurement [1]

| Internal Standard Comparison | Passing-Bablok Regression Equation | Interpretation |

| D5 Testosterone vs. D2 Testosterone | Testosterone (D5) = 0.86 * Testosterone (D2) + 0.04 | D5 internal standard yielded lower results compared to the D2 standard. |

| C13 Testosterone vs. D2 Testosterone | Testosterone (C13) = 0.90 * Testosterone (D2) + 0.02 | C13 internal standard gave results closer to the D2 standard than the D5 standard, but still showed a slight negative bias. |

Visualizing the Principles

To further elucidate the core concepts, the following diagrams illustrate key workflows and principles.

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

Caption: Compensation for ion suppression using a co-eluting deuterated internal standard.

Caption: Impact of the deuterium isotope effect on accurate quantification.

Conclusion and Best Practices

The use of deuterated internal standards is an indispensable tool in modern LC-MS for achieving the highest levels of accuracy and precision in quantitative bioanalysis. By co-eluting with the analyte of interest and exhibiting nearly identical chemical behavior, they provide a robust means of correcting for matrix effects and other sources of analytical variability. However, meticulous method development is crucial to mitigate potential pitfalls, primarily the deuterium isotope effect.

Key Best Practices:

-

Verify Co-elution: During method development, rigorously confirm the co-elution of the analyte and the deuterated internal standard under the final chromatographic conditions.

-

Monitor Internal Standard Response: Track the internal standard response across all samples in a batch. Significant variations may indicate unresolved matrix effects or other analytical issues.

-

Consider Alternative Isotopes: In cases of significant deuterium isotope effects, consider the use of 13C or 15N-labeled internal standards, which are less prone to chromatographic shifts.[1]

-

Purity of the Internal Standard: Ensure the isotopic and chemical purity of the deuterated internal standard to prevent interference with the analyte signal.

By adhering to these principles and best practices, researchers and scientists can harness the full potential of deuterated internal standards to generate high-quality, reliable, and defensible quantitative LC-MS data.

References

- 1. endocrine-abstracts.org [endocrine-abstracts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 5. longdom.org [longdom.org]

- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. myadlm.org [myadlm.org]

- 11. Development of LC-MS/MS Confirmatory Method for the Determination of Testosterone in Bovine Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tools.thermofisher.com [tools.thermofisher.com]

Methodological & Application

Application Note: Solid-Phase Extraction Protocol for Sufentanil Analysis with a Deuterated Standard in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sufentanil is a potent synthetic opioid analgesic used in clinical settings. Accurate and reliable quantification of sufentanil in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers high recovery and sample cleanup, making it ideal for the analysis of trace levels of drugs like sufentanil. The use of a deuterated internal standard, such as sufentanil-d5, is essential for correcting for matrix effects and variations in extraction efficiency, thereby ensuring the accuracy and precision of the analytical method.

This application note provides a detailed protocol for the solid-phase extraction of sufentanil from human plasma using a mixed-mode cation exchange SPE cartridge and sufentanil-d5 as the internal standard. The subsequent analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described SPE-LC-MS/MS method for sufentanil analysis.

| Parameter | Value | Reference |

| Limit of Quantification (LOQ) | 0.01 - 0.3 ng/mL | [1][2] |

| Recovery | > 85% | [3] |

| Intra-day Precision (%RSD) | < 10% | [4] |

| Inter-day Precision (%RSD) | < 15% | [4] |

| Matrix Effects | Minimal with internal standard correction | [3] |

Experimental Protocol

This protocol is designed for the extraction of sufentanil from human plasma samples.

Materials and Reagents:

-

Human plasma samples

-

Sufentanil analytical standard

-

Sufentanil-d5 internal standard (IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium hydroxide (ACS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Mixed-mode strong cation exchange (MCX) SPE cartridges (e.g., Oasis MCX, EVOLUTE EXPRESS CX)

-

SPE vacuum manifold

-

Centrifuge

-

Vortex mixer

-

Evaporator (e.g., nitrogen evaporator)

-

LC-MS/MS system

Internal Standard Spiking:

Prepare a working solution of sufentanil-d5 in methanol. Spike all plasma samples, calibration standards, and quality control samples with the internal standard to a final concentration of 1 ng/mL.

Sample Pretreatment:

-

To 1 mL of plasma sample, add 1 mL of 4% phosphoric acid.

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

-

Collect the supernatant for SPE.

Solid-Phase Extraction (SPE) Procedure:

-

Conditioning:

-

Pass 3 mL of methanol through the SPE cartridge.

-

Pass 3 mL of deionized water through the cartridge.

-

Do not allow the cartridge to dry out between steps.

-

-

Sample Loading:

-

Load the pretreated supernatant onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

-

-

Washing:

-

Wash the cartridge with 3 mL of 0.1% formic acid in deionized water to remove polar interferences.

-

Wash the cartridge with 3 mL of methanol to remove non-polar interferences.

-

-

Elution:

-

Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

-

Eluate Processing:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

LC Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation.

-

Mobile Phase: A gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) is commonly used.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is used for detection.

-

Sufentanil MRM transition: Precursor ion > Product ion (specific m/z values to be optimized on the instrument).

-

Sufentanil-d5 MRM transition: Precursor ion > Product ion (specific m/z values to be optimized on the instrument).

-

Experimental Workflow Diagram

Caption: Solid-Phase Extraction Workflow for Sufentanil Analysis.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. Rapid Determination of Sufentanil in Human Plasma by UHPLC–QqQ-MS-MS [ouci.dntb.gov.ua]

- 3. Comparison of Two Automated Solid Phase Extractions for the Detection of Ten Fentanyl Analogs and Metabolites in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solid-phase microextraction of human plasma samples for determination of sufentanil by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Sufentanil-d3 Citrate in Urine Drug Testing Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction